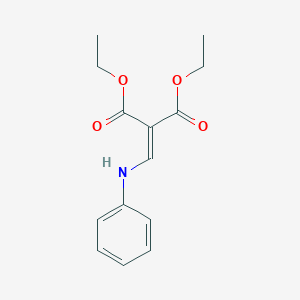

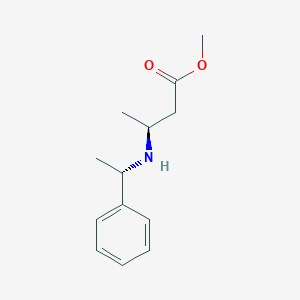

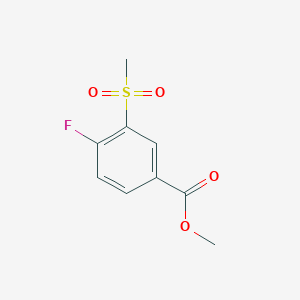

(S)-methyl 3-((S)-1-phenylethylamino)butanoate

描述

Esters, such as ethyl 3-hydroxybutyrate, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are commonly used in a variety of domains including analytical, biological, and inorganic chemistry .

Synthesis Analysis

The synthesis of similar compounds involves microbial fermentation processes . For instance, butyrate, a short-chain fatty acid (SCFA), is produced by bacterial fermentation of fiber in the colon . Genetic modification of butyrate-producing microbes has been explored to increase butyrate synthesis .Molecular Structure Analysis

The molecular structure of similar compounds like ethyl 3-hydroxybutyrate has been characterized by techniques such as 1H NMR and single crystal X-ray diffraction .Chemical Reactions Analysis

The autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, has been studied in detail . The study involved constructing potential energy profiles of radicals derived from methyl butanoate and examining various classes of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like dibutylammonium-based ionic liquids have been studied. The measured properties include density, speed of sound, and conductivity .科学研究应用

Synthesis of Arylalkyl Substrates : (S)-methyl 3-((S)-1-phenylethylamino)butanoate has been utilized in the diastereoselective synthesis of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones. The orientations of exocyclic and endocyclic groups determine the stereochemical outcomes of the products formed (Kumar et al., 2010).

Analytical and Structural Characterization : The compound has been analyzed for its analytical and structural characteristics, particularly in studies involving novel synthetic cannabinoids. Techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction have been used for these purposes (Dybowski et al., 2021).

Studies on Diastereoselective Alkylation : Research has been conducted on the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-position, employing compounds like (S)-methyl 3-(benzoylamino) butanoate (Estermann & Seebach, 1988).

Autoignition Studies in Biofuels : Methyl butanoate, a compound closely related to (S)-methyl 3-((S)-1-phenylethylamino)butanoate, has been studied extensively as a surrogate for fatty acid esters used in biodiesel. Research includes detailed analysis of the thermodynamics and kinetics of its autoignition chemistry (Jiao et al., 2015).

Copper Corrosion Inhibition : It has been synthesized as an inhibitor compound for copper protection, especially in acidic chloride media, showcasing its potential in corrosion science (Tansuğ et al., 2014).

Development of Salt- and pH-Responsive Polymers : Its derivatives have been used in the synthesis of pH- and salt-responsive carboxybetaine monomers, which are then employed in cyclopolymerization processes (Thomas et al., 2003).

Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of pharmaceutical compounds, such as in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).

Pyrolysis Studies in Biodiesel Research : It has been studied for its pyrolysis and decomposition pathways in the context of biodiesel research, particularly in understanding the kinetics and products of methyl butanoate pyrolysis (Farooq et al., 2012).

安全和危害

未来方向

The role of butyrate and its metabolism in health and disease is a topic of ongoing research. It has been implicated in the prevention and treatment of conditions like diabetic kidney disease and ulcerative colitis . Further studies are needed to fully understand the potential therapeutic applications of butyrate and similar compounds.

属性

IUPAC Name |

methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAFHBCFBWYWHQ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 3-((S)-1-phenylethylamino)butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)